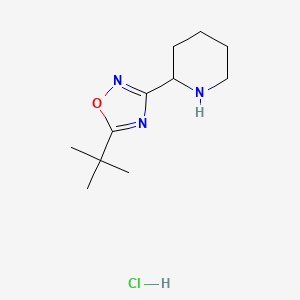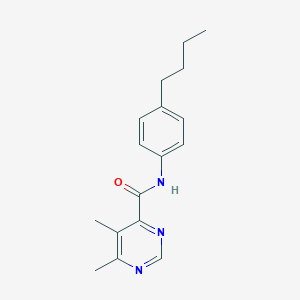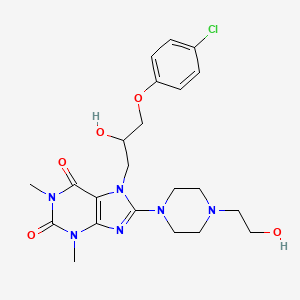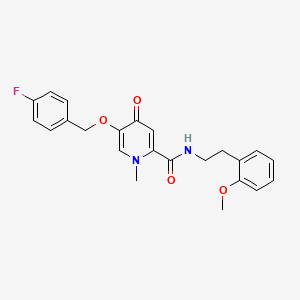amino}-1lambda6-thiolane-1,1-dione CAS No. 1280936-63-1](/img/structure/B2779605.png)
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C17H17ClN2O2S and its molecular weight is 348.85. The purity is usually 95%.
BenchChem offers high-quality 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinolines and naphthyridines, are synthesized for various applications, including medicinal chemistry. For instance, the synthesis of novel heteroannulated chromones and naphthyridines has been demonstrated, showcasing the potential for creating complex molecules with specific properties, such as nonlinear optical (NLO) analysis, and electronic structure investigations. These syntheses involve condensation reactions and are critical in developing pharmaceuticals and materials science (Halim & Ibrahim, 2017).
Antitumor Agents
The development of antitumor agents often involves the synthesis of quinolinediones and related compounds. An example includes the synthesis of lavendamycin methyl ester and related novel quinolindiones, which have shown potent antitumor activity. This synthesis highlights the potential application of related compounds in creating effective cancer treatments (Behforouz et al., 1996).
Molecular Rearrangements
Studies on the reactivity of chloroquinoline-2,4-diones with various reagents have led to the discovery of new molecular rearrangements. These findings are significant in organic chemistry, as they offer new pathways for synthesizing complex molecules with potential applications in drug development and material sciences (Klásek et al., 2020).
Catalysis
The use of catalytic systems for synthesizing dihydropyrimidinones and hydroquinazoline-diones is another application area. These compounds are important in pharmaceuticals and materials science. An example is the use of ionic liquids in combination with chlorotrimethylsilane as a catalyst for the efficient synthesis of these compounds, demonstrating the potential for green chemistry applications (Kefayati et al., 2012).
Fluorescent Materials
The synthesis of fluorescent materials is a crucial area of research, with applications in sensors, imaging, and electronics. Piperazine substituted naphthalimide compounds, for instance, have been synthesized and studied for their luminescent properties and photo-induced electron transfer, demonstrating potential uses in developing new fluorescent probes and materials (Gan et al., 2003).
These applications illustrate the broad potential of compounds similar to "3-{(7-Chloroquinolin-8-yl)methylamino}-1lambda6-thiolane-1,1-dione" in scientific research, spanning from pharmaceuticals to materials science. The synthesis and study of such compounds are vital for advancing knowledge and developing new technologies.
Eigenschaften
IUPAC Name |
N-[(7-chloroquinolin-8-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-9-20(14-7-10-23(21,22)12-14)11-15-16(18)6-5-13-4-3-8-19-17(13)15/h1,3-6,8,14H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNORLZOABFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C(C=CC2=C1N=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)



![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)




